molecular formula C18H19N7O2S B3991657 1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE

1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE

Cat. No.: B3991657
M. Wt: 397.5 g/mol
InChI Key: CAGOJVNHQJLVOK-UHFFFAOYSA-N
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Description

1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reactions: The final compound is obtained by coupling the nitrophenyl and phenyl-tetrazole moieties to the piperazine ring under appropriate conditions, often involving a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl-tetrazole moiety can undergo electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Coupling Agents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Phenyl-Tetrazoles: Electrophilic substitution reactions yield various substituted phenyl-tetrazoles.

Scientific Research Applications

1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the piperazine and nitrophenyl groups.

    1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Contains nitrophenyl and phenyl groups but differs in the overall structure.

Uniqueness

1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE is unique due to its combination of a piperazine ring with nitrophenyl and phenyl-tetrazole moieties, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-methyl-4-[4-nitro-3-(1-phenyltetrazol-5-yl)sulfanylphenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2S/c1-22-9-11-23(12-10-22)15-7-8-16(25(26)27)17(13-15)28-18-19-20-21-24(18)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGOJVNHQJLVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE
Reactant of Route 3
1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE

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